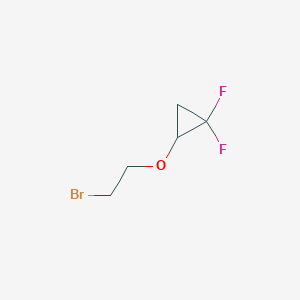

2-(2-Bromoethoxy)-1,1-difluorocyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Bromoethoxy)-1,1-difluorocyclopropane” would likely depend on the specific conditions and reagents used. Similar compounds, such as bromomethyl cyclopropane, can undergo a variety of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 2-(2-BROMOETHOXY)PROPANE, have a boiling point of 139.9-140.2 °C and a density of 1.2609 g/cm3 .

Scientific Research Applications

Oxidation and Functionalization of Cyclopropane Derivatives

- Oxyfunctionalization of Cyclopropane Rings : Research on cyclopropane derivatives, including those structurally or functionally similar to 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, focuses on the oxidation of methylene groups activated by adjacent three-membered rings. This process is crucial for synthesizing carbonylcyclopropanes, highlighting a direct method towards achieving complex molecular structures while adhering to principles of atom economy. Various oxidants such as ozone, dioxiranes, and transition metal-based catalytic systems have been employed for the oxidation of cyclopropane-containing compounds, indicating a versatile approach to modifying such molecules for further chemical synthesis or application development K. N. Sedenkova et al., 2018.

Environmental and Health Considerations of Brominated Compounds

- Brominated Flame Retardants and Dioxins : The study of brominated compounds, particularly those used as flame retardants, has revealed concerns regarding their environmental persistence and potential health impacts. The formation of polybrominated dibenzo-p-dioxins and dibenzofurans from such compounds during combustion or in fires poses significant environmental and health risks. This research emphasizes the need for understanding the stability, degradation pathways, and ecological impacts of brominated organic compounds, which could be analogous to understanding the environmental behavior of this compound and its derivatives Mengmei Zhang et al., 2016.

Applications in Biochemical and Industrial Processes

- Microbial Degradation of Polyfluoroalkyl Chemicals : While not directly related to this compound, the study of microbial degradation pathways for polyfluoroalkyl chemicals highlights the broader context of environmental and biochemical resilience against synthetic chemical compounds. Understanding how microbial communities interact with and break down complex organic pollutants is essential for developing bioremediation strategies and assessing the long-term environmental impacts of such chemicals Jinxia Liu & Sandra Mejia Avendaño, 2013.

Mechanism of Action

Target of Action

Similar compounds, such as 2-bromoethyl ether, are known to be used in the manufacture of pharmaceuticals and crown ethers .

Mode of Action

It is known that bromoethoxy compounds can undergo nucleophilic substitution reactions, such as the williamson ether synthesis . In this reaction, an alkyl halide, such as a bromoethoxy compound, undergoes nucleophilic substitution by an alkoxide to form an ether .

Biochemical Pathways

Related compounds such as 1-bromo-2-(2-methoxyethoxy)ethane have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This suggests that 2-(2-Bromoethoxy)-1,1-difluorocyclopropane might also interact with similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to cause symptoms such as difficulty in breathing, headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . This could potentially affect its distribution and bioavailability in the body. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Safety and Hazards

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,1-difluorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2O/c6-1-2-9-4-3-5(4,7)8/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGZKWGYNINJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955523-91-7 |

Source

|

| Record name | 2-(2-bromoethoxy)-1,1-difluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)

![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)

![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)